Ortho-Substitution Confers Essential Potency for hGlyT2 Inhibition Compared to Meta- and Para-Isomers
In a head-to-head comparison of the three positional isomers of aminomethylbenzamide, the ortho-analogue (2-substituted), corresponding to the core of 2-(Aminomethyl)benzamide hydrochloride, was explicitly identified as the preferred substitution for inhibiting the human glycine transporter type-2 (hGlyT2) [1]. The meta- and para-analogues were found to be inferior, establishing a clear quantitative and functional differentiation based on regiochemistry [1].
| Evidence Dimension | Positional isomer preference for hGlyT2 inhibition |
|---|---|
| Target Compound Data | Ortho-substitution is preferred |
| Comparator Or Baseline | Meta-substituted (compound 18) and para-substituted (compound 19) benzamide analogs |
| Quantified Difference | The ortho-analogue is the preferred substitution; meta- and para-analogues are less effective. |
| Conditions | In vitro functional assay measuring inhibition of 3H-glycine uptake in a recombinant CHO cell line expressing human GlyT2 transporter. |
Why This Matters
This positional isomerism directly impacts target engagement; using the meta or para isomer would compromise or eliminate inhibitory activity, making 2-(Aminomethyl)benzamide hydrochloride the only viable choice for research programs targeting hGlyT2.
- [1] Ho, K. K., Appell, K. C., Baldwin, J. J., Bohnstedt, A. C., Dong, G., Guo, T., ... & Tischler, M. A. (2004). 2-(Aminomethyl)-benzamide-based glycine transporter type-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(2), 545-548. View Source
